(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

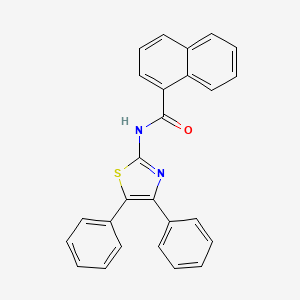

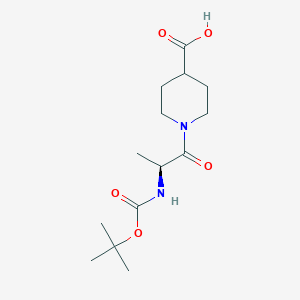

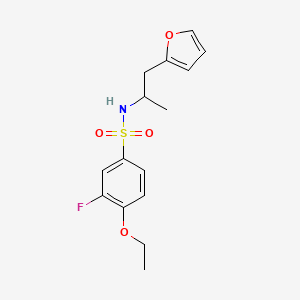

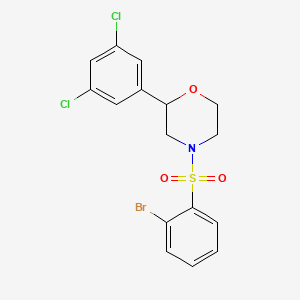

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines. The presence of the carboxylic acid group suggests that this compound could be an intermediate in the synthesis of peptide-like structures .

Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, typically, Boc-protected amino acids are synthesized from the corresponding unprotected amino acid using di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has an amino acid moiety (protected by the Boc group) and a carboxylic acid group .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would be solid at room temperature. The presence of polar groups (like the carboxylic acid) suggests that it would have some solubility in polar solvents like water .科学的研究の応用

Synthesis and Derivative Formation

Asymmetric Synthesis

The compound has been utilized in asymmetric syntheses, such as the creation of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine. This involves processes like tribenzylation, alkylation, and ring closure via reductive amination (Xue et al., 2002).

Synthesis of Edeine Analogs

It's also used in synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates for edeine analogs, employing differently N-protected (S)-2,3-diaminopropanoic acid (Czajgucki et al., 2003).

Building Block for Synthesis

It serves as a building block in synthesizing 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing its versatility in the creation of various biologically significant molecules (Marin et al., 2004).

Spiro Compound Formation

It's instrumental in forming spiro[indole-3,4′-piperidin]-2-one systems, indicating its application in complex molecular architecture development (Freund & Mederski, 2000).

Peptide Synthesis

The compound is also significant in peptide synthesis, as seen in the formation of a pipecolic acid-containing dipeptide, demonstrating its application in peptide chemistry (Didierjean et al., 2002).

Labeling of Bioactive Molecules

It has been used for labeling bioactive molecules with monodentate or bidentate donor sites, showcasing its utility in bioconjugation and labeling techniques (Mundwiler et al., 2004).

Fmoc-Amino Acids in Solid Phase Peptide Synthesis

The compound facilitates the use of tert-butyl-type side chain blocking in the solid phase synthesis of peptides, indicating its role in improving peptide synthesis methodologies (Chang & Meienhofer, 2009).

Synthesis of Protected l-Dap Methyl Esters

It's been used for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), which are significant in the synthesis of various bioactive compounds (Temperini et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O5/c1-9(15-13(20)21-14(2,3)4)11(17)16-7-5-10(6-8-16)12(18)19/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGWFZRONUIXEH-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2658191.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2658194.png)

![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2658207.png)

![N-(2-furylmethyl)-2-[2-phenyl-4-(phenylsulfonyl)imidazol-5-ylthio]acetamide](/img/structure/B2658210.png)

![ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamido)benzoate](/img/structure/B2658213.png)